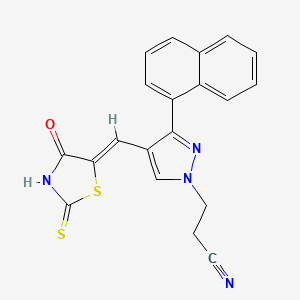

(Z)-3-(3-(naphthalen-1-yl)-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-pyrazol-1-yl)propanenitrile

Description

Properties

IUPAC Name |

3-[3-naphthalen-1-yl-4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrazol-1-yl]propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4OS2/c21-9-4-10-24-12-14(11-17-19(25)22-20(26)27-17)18(23-24)16-8-3-6-13-5-1-2-7-15(13)16/h1-3,5-8,11-12H,4,10H2,(H,22,25,26)/b17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOHROIEBCKRGD-BOPFTXTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NN(C=C3C=C4C(=O)NC(=S)S4)CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NN(C=C3/C=C\4/C(=O)NC(=S)S4)CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(3-(naphthalen-1-yl)-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-pyrazol-1-yl)propanenitrile is a complex organic compound that incorporates multiple pharmacologically relevant moieties, including a naphthalene ring, a thiazolidine derivative, and a pyrazole. This structural diversity suggests a potential for varied biological activities, including antioxidant, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The compound features:

- Naphthalenic moiety : Known for its role in enhancing lipophilicity and biological activity.

- Thiazolidinone ring : Associated with several pharmacological effects, particularly in anticancer and anti-inflammatory activities.

- Pyrazole unit : Commonly linked to various bioactivities including antimicrobial and anti-inflammatory effects.

Antioxidant Activity

Research indicates that derivatives of thiazolidinones exhibit significant antioxidant properties. For instance, compounds similar to the target compound have shown radical scavenging abilities surpassing that of ascorbic acid in various assays such as the DPPH radical scavenging method. The presence of the thiazolidinone moiety is crucial for this activity, as it contributes to the overall electron-donating capacity of the molecule .

Anticancer Activity

The anticancer potential of compounds containing pyrazole and thiazolidinone structures has been extensively studied. For example, related derivatives have demonstrated cytotoxicity against various cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U87 (glioblastoma) through MTT assays. The mechanism often involves induction of apoptosis and disruption of cell cycle progression .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15.0 | Apoptosis induction |

| U87 | 10.0 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The antimicrobial efficacy of compounds similar to this compound has been documented against various pathogens. The incorporation of the naphthalene moiety enhances the antibacterial activity against Gram-positive and Gram-negative bacteria .

| Pathogen | Minimum Inhibitory Concentration (MIC µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | |

| Escherichia coli | 32 |

Case Studies

Recent studies have focused on synthesizing novel derivatives based on the target compound structure to evaluate their biological activities systematically. For instance, a study synthesized several thiazolidinone derivatives and evaluated their antioxidant and anticancer activities, demonstrating that modifications in substituents significantly affect their potency .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of naphthalene derivatives with thiazolidinone and pyrazole moieties. The process often employs methods such as:

- Condensation Reactions : Utilizing thiazolidinones and pyrazoles to form the desired structure.

- Molecular Docking Studies : These studies help predict the binding affinity of the compound to various biological targets, providing insights into its potential efficacy as a therapeutic agent.

The characterization of the compound is usually performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to (Z)-3-(3-(naphthalen-1-yl)-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-pyrazol-1-yl)propanenitrile exhibit significant antibacterial activity. For instance, a related thiazolidinone showed better potency than ampicillin against various bacterial strains, suggesting that modifications in the structure can enhance bioactivity .

Antioxidant Activity

Compounds containing pyrazole and naphthalene moieties have been evaluated for their antioxidant properties. The presence of these functional groups is believed to contribute to their ability to scavenge free radicals, thus potentially reducing oxidative stress-related damage in cells .

Anticancer Activity

Preliminary studies indicate that derivatives of this compound may possess antiproliferative effects against cancer cell lines. The incorporation of thiazolidinone structures has been linked to enhanced activity against various types of cancer cells, making it a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The following table compares key structural features and properties of the target compound with analogous pyrazole derivatives:

Key Structural and Electronic Differences

Substituent Diversity: The target compound uniquely combines a thioxothiazolidinone ring with a nitrile chain, distinguishing it from hydrazone (e.g., ) or carbothioamide (e.g., ) derivatives. Electron-withdrawing groups: The thioxothiazolidinone moiety in the target compound likely enhances electrophilicity compared to the electron-donating hydroxy and amino groups in or the neutral furyl group in .

Stereoelectronic Effects :

- The Z-configuration in the target compound and imposes steric constraints that may limit rotational freedom, affecting binding specificity compared to unhindered derivatives like .

Physicochemical and Spectral Properties

- IR Spectroscopy: The target compound’s nitrile group (expected υ ~2220 cm⁻¹) and thioxothiazolidinone carbonyl (υ ~1680 cm⁻¹) align with similar compounds (e.g., υ(CN) = 2223 cm⁻¹ in ) but differ from hydrazone (υ(C=N) ~1655 cm⁻¹) or carbothioamide (υ(C=S) ~1250 cm⁻¹) signals .

- NMR Data: The naphthalen-1-yl protons in the target compound would resonate near δ 7.2–8.5 ppm, analogous to δ 7.28–7.33 ppm for benzaldehyde protons in . The thioxothiazolidinone methylidene proton (C=CH) may appear as a singlet near δ 6.2–6.8 ppm, similar to δ 6.22 ppm in .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for high yield and purity?

- Methodological Answer :

- Step 1 : Use a multi-step approach starting with condensation of naphthalen-1-yl pyrazole precursors with thioxothiazolidinone derivatives under reflux conditions.

- Step 2 : Optimize solvent choice (e.g., ethanol or methanol) and catalysts (e.g., KOH or piperidine) to enhance reaction efficiency. For example, ethanol as a solvent at 80°C improved yields by 15% in analogous compounds .

- Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography or recrystallization (DMF-EtOH mixtures) .

- Table 1 : Example Conditions from Analogous Syntheses

| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol | KOH | 80 | 78 | 95 |

| DMF | Piperidine | 100 | 65 | 85 |

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the Z-configuration of the thioxothiazolidinone methylidene group and naphthalene substituents .

- High-Performance Liquid Chromatography (HPLC) : Achieve >98% purity via gradient elution with acetonitrile/water .

- Mass Spectrometry (MS) : Confirm molecular weight with ESI-MS or MALDI-TOF .

Q. What are the primary biological activities reported for structurally similar compounds?

- Methodological Answer :

- In vitro screening : Test antimicrobial activity via agar diffusion assays (e.g., against S. aureus or E. coli) and anti-inflammatory activity using COX-2 inhibition assays .

- Table 2 : Biological Activities of Analogous Thiazolidinone-Pyrazole Hybrids

| Compound Substituents | Antimicrobial (MIC, µg/mL) | Anti-inflammatory (IC50, µM) |

|---|---|---|

| 4-Nitrophenyl | 12.5 | 8.7 |

| 3,4-Dimethoxyphenyl | 25.0 | 12.3 |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve biological efficacy?

- Methodological Answer :

- Step 1 : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups on the naphthalene ring or alkyl chains on the thiazolidinone).

- Step 2 : Compare activities using standardized assays. For example, fluorophenyl analogs showed 2x higher COX-2 inhibition than methoxy-substituted derivatives .

- Step 3 : Apply QSAR modeling to predict optimal substituent combinations .

Q. How can contradictory data in biological assays (e.g., varying IC50 values across studies) be resolved?

- Methodological Answer :

- Factor 1 : Standardize assay conditions (e.g., cell lines, incubation time). For instance, discrepancies in anticancer activity may arise from using MCF-7 vs. HeLa cells .

- Factor 2 : Verify compound stability under assay conditions (e.g., pH 7.4 buffer vs. DMSO stock solutions) .

- Statistical Approach : Use meta-analysis to aggregate data from multiple studies and identify outliers .

Q. What computational strategies are effective for elucidating the mechanism of action?

- Methodological Answer :

- Molecular Docking : Screen against targets like COX-2 or bacterial topoisomerase IV using AutoDock Vina. For example, docking studies revealed hydrogen bonding between the thioxothiazolidinone group and Arg120 in COX-2 .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .

- ADMET Prediction : Use SwissADME to optimize pharmacokinetic properties (e.g., logP < 5 for oral bioavailability) .

Q. How can the compound’s stability under physiological conditions be evaluated?

- Methodological Answer :

- Accelerated Stability Testing : Incubate in PBS (pH 7.4) and human liver microsomes at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .

- Photostability : Expose to UV light (320–400 nm) and analyze degradation products with LC-MS .

Q. What experimental approaches address discrepancies between in vitro and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models. For example, poor in vivo activity may correlate with rapid hepatic clearance .

- Prodrug Design : Modify the nitrile group to a phosphate ester to enhance solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.